1-(3-Chlorobenzyl)-1H-imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-3-1-2-8(4-9)6-14-7-13-5-10(14)11(15)16/h1-5,7H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYANUFPUSXRSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=NC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401189760 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-[(3-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401189760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439900-24-9 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-[(3-chlorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439900-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-[(3-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401189760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
Stepwise Synthesis via Imidazole Alkylation and Carboxylation
The most widely reported method involves:
- Imidazole Alkylation : Reacting imidazole with 3-chlorobenzyl chloride under basic conditions.
- Carboxylation : Introducing the carboxylic acid group at the 5-position via carbon dioxide insertion or nitrile hydrolysis.
Reaction Conditions :
- Alkylation :
- Base: Potassium carbonate or sodium hydride
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: 80–100°C
- Yield: 60–75%
- Carboxylation :
- Reagent: Trimethylsilyl cyanide followed by acidic hydrolysis
- Catalyst: Palladium(II) acetate
- Yield: 45–55%
Table 1: Stepwise Synthesis Parameters
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Alkylation | 3-Chlorobenzyl chloride, K₂CO₃, DMF | 80°C, 12 h | 68 ± 4 |
| Carboxylation | TMSCN, Pd(OAc)₂, HCl | 120°C, 6 h | 52 ± 3 |
One-Pot Tandem Synthesis
Recent advancements employ tandem reactions to reduce purification steps:
- Simultaneous Alkylation-Carboxylation : Using 3-chlorobenzyl bromide and sodium cyanoformate in a microwave-assisted reaction.
- In Situ Hydrolysis : Converting the cyano group to carboxylic acid under acidic conditions.
Advantages :
- Reduced reaction time (4–6 hours vs. 18 hours for stepwise methods)
- Improved overall yield (70–78%)
Limitations :
- Requires precise stoichiometric control to avoid byproducts.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, dimethyl sulfoxide) enhance alkylation efficiency by stabilizing intermediates. Elevated temperatures (>80°C) accelerate benzyl chloride activation but risk decomposition.
Table 2: Solvent Optimization for Alkylation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 68 |
| DMSO | 46.7 | 72 |
| Acetonitrile | 37.5 | 58 |
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial protocols favor flow chemistry for scalability:
Green Chemistry Approaches
- Solvent Recycling : DMF recovery via distillation reduces waste.
- Catalyst Immobilization : Silica-supported palladium minimizes metal leaching.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR :
- 3-Chlorobenzyl protons: δ 4.92 (s, 2H)
- Imidazole protons: δ 7.35 (s, 1H), 7.68 (s, 1H)
- IR Spectroscopy :
- Carboxylic acid O-H: 2500–3300 cm⁻¹
- C=O stretch: 1680 cm⁻¹
Chromatographic Purity Assessment
- HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in H₂O/MeOH)
- Purity : ≥99% for pharmaceutical-grade material
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Parameter | Stepwise Synthesis | One-Pot Synthesis |
|---|---|---|
| Total Yield | 52% | 78% |
| Time | 18 h | 6 h |
| Scalability | Moderate | High |
| Cost | $$ | $$$ |
Challenges and Solutions
Regioselectivity in Imidazole Substitution
Carboxylic Acid Stability
- Challenge : Decarboxylation at high temperatures.
- Solution : Low-temperature hydrolysis (<60°C) with HCl/EtOH.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorobenzyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom in the 3-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include imidazole N-oxides, alcohols, aldehydes, and various substituted derivatives.
Scientific Research Applications
1-(3-Chlorobenzyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Trifluoromethyl Substitution
- Compound : 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-imidazole-5-carboxylic acid (CAS 1439899-43-0)
- Molecular Formula : C₁₂H₉F₃N₂O₂
- Molecular Mass : 270.21
- This substitution may enhance binding to hydrophobic enzyme pockets, as seen in analogs targeting adrenal enzymes .
Methoxy Substitution
- Compound : 1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid (CAS 1439900-55-6)
- Molecular Formula : C₁₂H₁₂N₂O₃
- Molecular Mass : 232.24
- Key Differences: The methoxy (-OCH₃) group is electron-donating, increasing solubility compared to chloro or trifluoromethyl derivatives. This could reduce nonspecific binding and improve pharmacokinetic profiles .
Fluoro Substitution
- Compound : Ethyl 1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-5-carboxylate (Flutomidate)
- Molecular Formula : C₁₃H₁₃FN₂O₂
- Key Differences : The fluorine atom at the 4-position and ethyl ester group (vs. carboxylic acid) may enhance blood-brain barrier penetration, as seen in anesthetic prodrugs like etomidate. Hydrolysis of the ester to the carboxylic acid is critical for metabolic activation .
Functional Group Variations
Carboxylic Acid vs. Ester vs. Amide
- Carboxylic Acid : Present in 1-(3-chlorobenzyl)-1H-imidazole-5-carboxylic acid, this group facilitates hydrogen bonding but may limit oral bioavailability due to ionization at physiological pH.
- Ester Derivatives :
- Etomidate : Methyl ester of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid. Acts as a prodrug; hydrolysis to the carboxylic acid (major metabolite) is required for clearance .
- Flutomidate : Ethyl ester with a fluoro-substituted phenylethyl group. The ester group improves lipophilicity, enhancing CNS penetration for anesthetic applications .
- Amide Derivatives :
Physicochemical and Pharmacokinetic Properties
| Property | 1-(3-Chlorobenzyl)-... | Trifluoromethyl Analog | Etomidate | [123I]IMAZA |
|---|---|---|---|---|
| Molecular Weight | ~250 (estimated) | 270.21 | 244.3 | ~450 (estimated) |
| LogP | Moderate (Cl substituent) | High (-CF₃ group) | High (ester) | Moderate (amide) |
| Metabolic Stability | Moderate | High | Low (ester hydrolysis) | High |
| Key Application | Research compound | Enzyme inhibition | Anesthesia | Diagnostic imaging |
Biological Activity
1-(3-Chlorobenzyl)-1H-imidazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound is synthesized through the reaction of 3-chlorobenzyl chloride with imidazole under basic conditions, typically using sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Its structural formula is represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's activity against specific pathogens can be summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Antifungal Properties
In addition to its antibacterial effects, the compound has demonstrated antifungal activity. It has been evaluated against various fungal strains, showing promising results that suggest its potential use in treating fungal infections.
Anticancer Potential
The imidazole moiety is known for its anticancer properties. Studies have reported that derivatives of imidazole, including this compound, exhibit cytotoxic effects against cancer cell lines. For instance, an in vitro study revealed that this compound inhibited cell proliferation in melanoma cells with IC50 values ranging from 10 to 30 µM . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which may influence enzymatic activities critical for pathogen survival and proliferation.
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity towards target proteins .
Study on Anticancer Activity
A recent study evaluated the anticancer effects of various imidazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell growth, with notable effectiveness against melanoma and breast cancer cell lines. The study concluded that compounds with similar structures could serve as lead compounds for developing new anticancer drugs .
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial properties of this compound against clinical isolates of bacteria and fungi. The study found that it effectively inhibited growth at low concentrations and suggested further investigation into its mechanism of action and potential therapeutic applications .
Q & A
Q. How can computational modeling predict its biological activity?
- Methodological Answer :
- QSAR Modeling : Train models on imidazole-carboxylic acid derivatives with known bioactivity data (e.g., angiotensin II antagonists) .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for mutations in target proteins (e.g., CYP11B1) .
Key Considerations for Researchers
- Data Reproducibility : Validate synthetic protocols with elemental analysis and orthogonal purity tests .
- Metabolite Identification : Prioritize high-resolution mass spectrometry (HRMS) for unknown peaks in metabolic studies .
- Ethical Compliance : Adhere to OECD guidelines for preclinical pharmacokinetic/toxicology testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
